molecular formula C9H15N3OS B2574667 (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol CAS No. 1529560-16-4

(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B2574667
CAS No.: 1529560-16-4
M. Wt: 213.3
InChI Key: BDYBVRGNLVCCGH-UHFFFAOYSA-N
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Description

(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a cyclohexyl group, a mercapto group, and a methanol group attached to the triazole ring

Mechanism of Action

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), can also vary greatly depending on the specific properties of the compound, such as its solubility, stability, and molecular size. These factors can influence how well the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized by the body, and how quickly it is excreted .

The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate to form the intermediate 4-cyclohexyl-3-thiosemicarbazide. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the desired triazole compound. The final step involves the reduction of the triazole compound with sodium borohydride to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with enzyme active sites, potentially leading to the development of new drugs for treating diseases such as cancer and infections.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In industry, this compound can be used in the production of polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced durability and resistance to environmental factors.

Comparison with Similar Compounds

Similar Compounds

  • (4-phenyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol
  • (4-methyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol
  • (4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol

Uniqueness

(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-cyclohexyl-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c13-6-8-10-11-9(14)12(8)7-4-2-1-3-5-7/h7,13H,1-6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYBVRGNLVCCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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